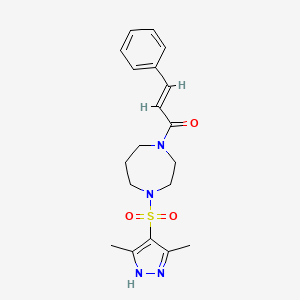

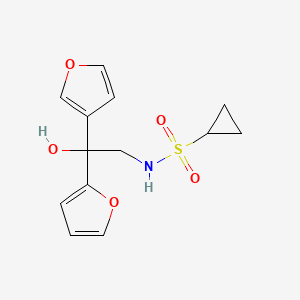

![molecular formula C17H26N4O4 B2468797 Ethyl 2-{4-[(tert-butoxycarbonyl)amino]piperidino}-5-pyrimidinecarboxylate CAS No. 875318-76-6](/img/structure/B2468797.png)

Ethyl 2-{4-[(tert-butoxycarbonyl)amino]piperidino}-5-pyrimidinecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-{4-[(tert-butoxycarbonyl)amino]piperidino}-5-pyrimidinecarboxylate is a compound that has garnered significant attention in the field of scientific research. It is a synthetic molecule that has been used in various biochemical and physiological studies due to its unique properties.

Scientific Research Applications

Synthesis and Chemical Transformations

This compound is utilized in the synthesis of pyrimidine derivatives, demonstrating the versatility of pyrimidine chemistry in producing compounds with potential biological activities. Schenone et al. (1990) detailed the reaction of ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates with N-C-N dinucleophiles, leading to esters of 4-substituted 2-amino-, 2-methyl- or 2-phenyl-5-pyrimidinecarboxylic acids. These esters are hydrolyzed to carboxylic acids, which upon heating, yield pyrimidinamines and pyrimidines, showcasing the compound's role in synthesizing pyrimidine-based molecules (Schenone, Sansebastiano, & Mosti, 1990).

Pharmaceutical Applications

In the field of medicinal chemistry, the compound's derivatives have been explored for their potential pharmaceutical applications. Rossi et al. (2007) investigated the divergent synthesis of 5,6-dihydro-4H-pyridazines and 1-amino-pyrroles starting from related diaza-diene derivatives, indicating the compound's utility in developing novel pharmacologically active molecules (Rossi et al., 2007).

Nanoparticle Synthesis for Drug Delivery

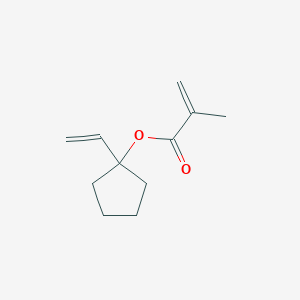

Yildirim et al. (2016) designed a pH- and redox-responsive nanoparticle system for the spatial delivery of hydrophobic drugs, utilizing a copolymer library including derivatives of the compound. This highlights its use in developing advanced drug delivery systems (Yildirim et al., 2016).

Bioorganic Chemistry

In bioorganic chemistry, derivatives of the compound have been synthesized to explore their inhibitory activities against AP-1 and NF-κB mediated transcriptional activation, demonstrating the potential for developing novel therapeutic agents (Palanki et al., 2002).

Synthetic Methodologies

The compound also plays a role in synthetic methodologies aimed at creating complex molecules. Magata et al. (2017) reported on the enantioselective synthesis of methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate via a one-pot enamide cyclization, indicating the compound's utility in stereoselective synthesis (Magata et al., 2017).

properties

IUPAC Name |

ethyl 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N4O4/c1-5-24-14(22)12-10-18-15(19-11-12)21-8-6-13(7-9-21)20-16(23)25-17(2,3)4/h10-11,13H,5-9H2,1-4H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCFHHRLFRHILOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1)N2CCC(CC2)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-{4-[(tert-butoxycarbonyl)amino]piperidino}-5-pyrimidinecarboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-1,3-benzothiazole](/img/structure/B2468717.png)

![1,3,7-trimethyl-8-(2-((4-methylbenzyl)oxy)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2468719.png)

![2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2468727.png)

![4,5-dimethyl-2H-pyrazolo[3,4-c]pyridazin-3-amine](/img/structure/B2468730.png)

![4-[Methyl(pyridin-3-yl)amino]phenol](/img/structure/B2468737.png)